molecular formula C17H17BrN2O3S B2420118 (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone CAS No. 1448033-49-5

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2420118
CAS No.: 1448033-49-5
M. Wt: 409.3
InChI Key: SEYDUWZCTGCZKU-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety and a phenylsulfonyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Starting with pyridine, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated pyridine.

    Phenylsulfonyl Group Addition: The phenylsulfonyl group is introduced via sulfonylation, often using phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromopyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
  • (5-Fluoropyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
  • (5-Iodopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone lies in its bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can influence its reactivity, biological activity, and overall utility in various applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromopyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-14-10-13(11-19-12-14)17(21)20-8-6-16(7-9-20)24(22,23)15-4-2-1-3-5-15/h1-5,10-12,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYDUWZCTGCZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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